Physicochemical Properties and Synthetic Utility of N-methyl-1H-indazol-4-amine: A Core Pharmacophore in Kinase Inhibitor Design
Physicochemical Properties and Synthetic Utility of N-methyl-1H-indazol-4-amine: A Core Pharmacophore in Kinase Inhibitor Design
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of targeted oncology and receptor tyrosine kinase (RTK) inhibition, the structural design of small-molecule inhibitors relies heavily on privileged scaffolds. N-methyl-1H-indazol-4-amine (CAS: 1263378-21-7) has emerged as a critical building block and pharmacophore[1]. As an application scientist navigating the complexities of drug design, it is essential to understand that this compound is not merely a structural spacer; it actively dictates the pharmacodynamics and physicochemical profile of the resulting active pharmaceutical ingredient (API). This whitepaper provides an in-depth analysis of its properties, its mechanistic role in EphB4/EphA2 kinase inhibition, and field-proven synthetic methodologies for its integration into complex molecular architectures[2].
Fundamental Physicochemical Properties
The physicochemical profile of a building block dictates its solubility, reactivity, and behavior in biological systems. The indazole core exhibits tautomerism, while the secondary exocyclic amine at the 4-position provides a precise vector for hydrogen bonding. The N-methylation is a deliberate structural choice: it fine-tunes the steric bulk and lipophilicity (LogP) of the molecule, preventing off-target kinase binding while maintaining the critical hydrogen-bond trajectory required for target engagement.
Quantitative Data Summary
Below is the consolidated physicochemical and analytical data for N-methyl-1H-indazol-4-amine:
| Property | Value / Specification |
| CAS Number | 1263378-21-7 |
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| InChI Key | CVNIZFVBGJHRPX-UHFFFAOYSA-N |
| Physical Form | Solid (Typically pale orange to white) |
| Storage Temperature | 2-8°C, protect from light to prevent oxidation |
| Purity Standard | ≥98% (Validated via HPLC and LC-MS) |
| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed; Irritant) |
Mechanistic Role in Kinase Inhibition
Receptor tyrosine kinases (RTKs) such as EphB4 and EphA2 are critical in the transmission of biochemical signals that initiate tumor cell proliferation, survival, and migration[3]. The therapeutic value of N-methyl-1H-indazol-4-amine lies in its ability to act as a hinge-binding motif within the ATP-binding pocket of these kinases[2].
The Causality of Binding: The indazole nitrogen atoms (N1/N2) and the exocyclic N-methyl amine create a versatile hydrogen-bond donor/acceptor network. When synthesized into a larger pyrimidine derivative, this network anchors securely into the hinge region of the kinase, competitively displacing ATP. The N-methyl group specifically restricts the rotational degrees of freedom of the attached moieties, locking the kinase in an inactive conformation and halting downstream phosphorylation[3]. Furthermore, indazole-based derivatives utilizing this core have demonstrated superior anti-proliferative activity against a broad spectrum of tumor cell lines, including H460, A549, and HT-29[4].
Fig 1. Logical flow of N-methyl-1H-indazol-4-amine mediated RTK inhibition via hinge binding.
Experimental Protocols: Regioselective N-Methylation
To utilize this scaffold effectively, researchers must often synthesize highly functionalized derivatives. The following protocol details the regioselective N-methylation of an indazole-4-amine intermediate to yield N-(2-chloropyrimidin-4-yl)-1-(4-methoxybenzyl)-N-methyl-1H-indazol-4-amine, a direct precursor to potent Eph receptor inhibitors[5].
This protocol is designed as a self-validating system: each reagent and environmental condition is specifically chosen to prevent side reactions (such as poly-alkylation or protecting group cleavage).
Step-by-Step Methodology
1. Reagent Assembly & Deprotonation
-
Action: Suspend N-(2-chloropyrimidin-4-yl)-1-(4-methoxybenzyl)-1H-indazol-4-amine (10.93 mmol) and Potassium Carbonate (
, 16.40 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF)[5]. -
Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the subsequent
reaction. is selected as a mild, insoluble base to selectively deprotonate the secondary amine without degrading the starting material or cleaving the 4-methoxybenzyl (PMB) protecting group.
2. Temperature Control & Initiation
-
Action: Cool the suspension to 0°C under a continuous nitrogen atmosphere. Add Methyl iodide (MeI, 16.40 mmol) dropwise[5].
-
Causality: The 0°C environment strictly controls the exothermic nature of the alkylation. Adding MeI dropwise prevents local concentration spikes, thereby ensuring high regioselectivity and preventing over-methylation at the indazole ring nitrogens.
3. Kinetic Propagation
-
Action: Stir the mixture at 0°C for 15 minutes, then remove the ice bath, allowing the reaction to warm to room temperature. Stir overnight[5].
-
Causality: The initial cold phase establishes the selective mono-alkylation. Warming to room temperature provides the necessary activation energy to drive the reaction to kinetic completion, maximizing the yield.
4. Workup & Extraction
-
Action: Filter the mixture to remove inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate to dryness. Dilute the residue with dichloromethane (DCM, 40 mL), and wash sequentially with water (40 mL) and brine (40 mL). Dry the organic layer over anhydrous
and concentrate[5]. -
Causality: The aqueous washes effectively partition and remove the highly polar DMF and residual inorganic salts (
, KI). DCM is utilized because it efficiently extracts the lipophilic N-methylated product while rejecting aqueous impurities.
5. Purification & Characterization
-
Action: Purify the concentrated residue via flash chromatography on silica gel, eluting with a gradient of 0 to 45% ethyl acetate in petroleum ether[5].
-
Causality: Silica gel chromatography separates the desired N-methylated product (pale orange solid, ~82% yield) from unreacted starting material and trace byproducts based on polarity differences. Verification is achieved via NMR: 1H NMR (DMSO-d6) 3.50 (s, 3H, N-CH3), 3.71 (s, 3H, O-CH3), 5.63 (s, 2H, CH2)[5].
Fig 2. Step-by-step workflow for the regioselective N-methylation of the indazole core.
References
- calpaclab.com. N-Methyl-1H-indazol-4-amine, 98% Purity, C8H9N3, 250 mg.
- Sigma-Aldrich. N-Methyl-1H-indazol-4-amine | 1263378-21-7 Properties.
- Google Patents (US7718653B2). Pyrimidine derivatives for inhibiting Eph receptors.
- googleapis.com (US7718653B2 Full Text Extract). Receptor Tyrosine Kinase Inhibition and Synthesis.
- molaid.com. N-methyl-1H-indazol-4-amine - Synthesis of indazole based diarylurea derivatives and their antiproliferative activity.
- googleapis.com (US7718653B2 NMR Data Extract). Experimental Protocol and NMR Spectra for N-Methylation.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. US7718653B2 - Pyrimidine derivatives for inhibiting Eph receptors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. N-methyl-1H-indazol-4-amine - CAS号 1263378-21-7 - 摩熵化学 [molaid.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
